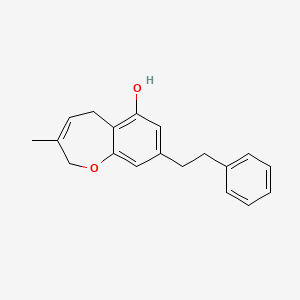

Radulannin A

Description

3-Methyl-8-phenethyl-2,5-dihydrobenzo[b]oxepin-6-ol is a natural product found in Radula buccinifera, Radula javanica, and Radula complanata with data available.

Structure

3D Structure

Properties

Molecular Formula |

C19H20O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepin-6-ol |

InChI |

InChI=1S/C19H20O2/c1-14-7-10-17-18(20)11-16(12-19(17)21-13-14)9-8-15-5-3-2-4-6-15/h2-7,11-12,20H,8-10,13H2,1H3 |

InChI Key |

GYPPDNDDXCBVDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC2=C(C=C(C=C2OC1)CCC3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Raddeanin A from Anemone raddeana Regel: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Raddeanin A, a prominent oleanane-type triterpenoid saponin isolated from the rhizomes of Anemone raddeana Regel, has garnered significant attention within the scientific community.[1] This interest stems from its diverse pharmacological activities, including anti-inflammatory, analgesic, and notably, potent antitumor properties.[1] As an anticancer agent, Raddeanin A has been shown to induce apoptosis, trigger cell cycle arrest, and inhibit invasion, migration, and angiogenesis in various cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the isolation of Raddeanin A, including detailed experimental protocols, quantitative data, and visualization of relevant biological pathways to support further research and development.

Quantitative Analysis of Raddeanin A and Other Triterpenoids

The concentration of Raddeanin A and other related triterpenoids in the rhizomes of Anemone raddeana can be quantified using High-Performance Liquid Chromatography (HPLC). The following table summarizes the content of eight bioactive triterpenoids found in a sample, as determined by a validated HPLC-UV method.

Table 1: Content of Major Triterpenoids in Anemone raddeana Rhizome

| Compound | Retention Time (min) | Content (mg/g) |

| Hederacolchiside E | 18.543 | 0.98 |

| Hederacolchiside A1 | 20.312 | 1.87 |

| Raddeanin A | 21.576 | 2.45 |

| Leonloside D | 23.887 | 0.54 |

| Hederasaponin B | 25.119 | 1.23 |

| Raddeanoside R13 | 26.876 | 3.12 |

| Hederacolchiside D | 28.998 | 0.76 |

| α-Hederin | 30.145 | 1.55 |

Data sourced from Yu et al., 2018.

Experimental Protocols

Preparative Isolation of Raddeanin A

This protocol describes a general procedure for the extraction and purification of Raddeanin A from the dried rhizomes of Anemone raddeana Regel.

a) Extraction:

-

The air-dried and powdered rhizomes of Anemone raddeana Regel are extracted with 70% ethanol three times at room temperature, with each extraction lasting 24 hours.

-

The extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

b) Column Chromatography:

-

The n-butanol fraction, which is rich in saponins, is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1) to yield several fractions.

-

Fractions are monitored by Thin Layer Chromatography (TLC). Those showing a prominent spot corresponding to a Raddeanin A standard are combined.

c) Preparative HPLC:

-

The combined fractions are further purified by preparative HPLC on a C18 column.

-

A mobile phase of methanol-water or acetonitrile-water in a gradient or isocratic elution is used.

-

The peak corresponding to Raddeanin A is collected, and the solvent is evaporated to yield purified Raddeanin A.

Analytical Quantification of Raddeanin A by HPLC

This protocol outlines the validated HPLC-UV method for the quantification of Raddeanin A in plant extracts.

a) Sample and Standard Preparation:

-

Standard Solution: Accurately weigh Raddeanin A standard and dissolve in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol.

-

Sample Solution: Accurately weigh the powdered rhizome sample, add 70% methanol, and perform ultrasonic-assisted extraction for 30 minutes. Centrifuge the extract and collect the supernatant for analysis.

b) Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). For example: 0-10 min, 20-30% A; 10-30 min, 30-40% A; 30-40 min, 40-50% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30°C.

c) Method Validation:

The method should be validated for linearity, precision, accuracy, stability, and limits of detection and quantification according to standard guidelines.

Signaling Pathways Modulated by Raddeanin A

Raddeanin A exerts its anticancer effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for drug development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and angiogenesis. Raddeanin A has been found to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[1]

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Raddeanin A has been shown to suppress VEGF-induced phosphorylation of VEGFR2 and its downstream signaling components.[2]

Apoptosis Pathway Modulation

Raddeanin A can induce apoptosis in cancer cells through the modulation of key proteins in the intrinsic apoptotic pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspases.[1][3]

This technical guide provides a foundational understanding of the isolation and biological activities of Raddeanin A. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural compound. Further in-depth studies and clinical trials are warranted to fully elucidate its efficacy in cancer therapy.[1]

References

Raddeanin A: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, has emerged as a promising natural compound with potent anti-tumor activities across a spectrum of cancer types. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer effects of Raddeanin A, with a focus on its impact on key signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended to support further research and development of Raddeanin A as a potential therapeutic agent.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Raddeanin A exerts its primary anti-tumor effects by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells through cell cycle arrest. These processes are orchestrated through the modulation of multiple intracellular signaling pathways, often initiated by the generation of reactive oxygen species (ROS).

Data Presentation: In Vitro Efficacy of Raddeanin A

| Cancer Type | Cell Lines | Observed Effects | Reported Concentrations |

| Non-Small Cell Lung Cancer | A549, H1299 | Inhibition of viability and proliferation, induction of apoptosis | 2, 4, 8, 10 μmol/L[1] |

| Colorectal Cancer | SW480, LOVO | Inhibition of cell proliferation, induction of apoptosis | Concentration-dependent |

| Gastric Cancer | BGC-823, SGC-7901, MKN-28 | Induction of apoptosis | 8, 16 µM |

| Osteosarcoma | 143B, SJSA | Inhibition of proliferation, induction of apoptosis | Dose- and time-dependent |

Signaling Pathways Modulated by Raddeanin A

Raddeanin A's anticancer activity is linked to its ability to interfere with several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

ROS-Mediated MAPK/JNK and STAT3 Signaling

A key mechanism initiated by Raddeanin A is the induction of intracellular reactive oxygen species (ROS). This increase in ROS acts as a second messenger, triggering downstream signaling cascades.

-

JNK/c-Jun Pathway Activation: In human osteosarcoma cells, Raddeanin A treatment leads to excessive ROS generation, which in turn activates the c-Jun N-terminal kinase (JNK) and ERK1/2 pathways. This activation of the JNK/c-Jun signaling cascade is a crucial step in the induction of apoptosis.

-

STAT3 Pathway Inhibition: Raddeanin A suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in promoting cancer cell survival and proliferation. The inhibition of STAT3 phosphorylation is also mediated by the increase in ROS. In NSCLC cells, the pro-apoptotic effects of Raddeanin A were reversed by the ROS scavenger N-acetylcysteine (NAC), which restored p-STAT3 levels[1].

Wnt/β-catenin and NF-κB Signaling Pathways

In human colorectal cancer, Raddeanin A has been shown to inhibit tumor growth by downregulating the Wnt/β-catenin and NF-κB signaling pathways[2].

-

Wnt/β-catenin Pathway: Raddeanin A suppresses the phosphorylation of LRP6, a co-receptor in the Wnt pathway. This leads to the inactivation of AKT and the removal of the inhibitory phosphorylation of GSK-3β, ultimately resulting in the degradation of β-catenin and the downregulation of Wnt target genes that promote cell proliferation.

-

NF-κB Pathway: Raddeanin A also suppresses the NF-κB pathway by decreasing the phosphorylation of IκBα. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes, many of which are involved in inflammation and cell survival.

Induction of Apoptosis

Raddeanin A triggers the intrinsic mitochondrial apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.

-

Modulation of Bcl-2 Family Proteins: Treatment with Raddeanin A leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Caspase Activation: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3 and caspase-9. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest

Raddeanin A has been observed to induce cell cycle arrest at different phases, and this effect may be concentration-dependent. Some studies have reported a biphasic effect, with lower concentrations inducing G0/G1 arrest and higher concentrations leading to G2/M arrest[3].

-

G0/G1 Phase Arrest: In some cancer cell lines, Raddeanin A has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.

-

G2/M Phase Arrest: In other contexts, Raddeanin A treatment results in a block at the G2/M transition, preventing cells from entering mitosis.

The precise molecular mechanisms governing Raddeanin A-induced cell cycle arrest, including the roles of specific cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, require further investigation.

Experimental Protocols

Western Blot Analysis for Apoptosis-Related Proteins

This protocol outlines the general steps for assessing the expression of apoptosis-related proteins following Raddeanin A treatment.

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Raddeanin A (e.g., 0, 8, 16 µM) for a specified duration (e.g., 24 or 48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with Raddeanin A as described above.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment and Harvesting: Treat and harvest cells as for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Raddeanin A demonstrates significant potential as an anticancer agent by inducing apoptosis and cell cycle arrest in various cancer models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as MAPK/JNK, STAT3, Wnt/β-catenin, and NF-κB, presents multiple avenues for therapeutic intervention.

Future research should focus on:

-

Establishing a comprehensive profile of Raddeanin A's efficacy across a wider range of cancer cell lines to identify the most sensitive cancer types.

-

Conducting detailed mechanistic studies to fully elucidate the molecular players involved in Raddeanin A-induced cell cycle arrest.

-

Performing in-depth in vivo studies to evaluate the safety, pharmacokinetics, and therapeutic efficacy of Raddeanin A in preclinical cancer models.

-

Exploring potential synergistic effects of Raddeanin A with existing chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.

This technical guide summarizes the current understanding of Raddeanin A's mechanism of action in cancer cells, providing a solid foundation for its continued investigation and development as a novel anticancer therapeutic.

References

- 1. [논문]Raddeanin A inhibits growth and induces apoptosis in human colorectal cancer through downregulating the Wnt/β-catenin and NF-κB signaling pathway [scienceon.kisti.re.kr]

- 2. Raddeanin A inhibits growth and induces apoptosis in human colorectal cancer through downregulating the Wnt/β-catenin and NF-κB signaling pathway [agris.fao.org]

- 3. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Raddeanin A: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Raddeanin A, an oleanane triterpenoid saponin isolated from Anemone raddeana Regel, has emerged as a promising natural compound with significant therapeutic potential, particularly in the field of oncology. This technical guide provides a comprehensive overview of the biological activities of Raddeanin A, with a focus on its anticancer properties. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Core Biological Activities: Anticancer Effects

Raddeanin A exerts a multi-faceted attack on cancer cells, influencing a range of cellular processes from proliferation and survival to invasion and migration. Its primary anticancer activities include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These effects are underpinned by its ability to modulate key cellular signaling pathways.

Data on Anti-proliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Raddeanin A has demonstrated significant anti-proliferative activity across a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SW480 | Colorectal Cancer | Not explicitly quantified | [1] |

| LOVO | Colorectal Cancer | Not explicitly quantified | [1] |

| Hela | Cervical Cancer | Not explicitly quantified | [2][3] |

| c-33A | Cervical Cancer | Not explicitly quantified | [2][3] |

Note: While several studies report concentration-dependent inhibition of proliferation, specific IC50 values are not always provided. The table will be updated as more quantitative data becomes available.

Effects on Cell Invasion and Migration

Raddeanin A has been shown to significantly impede the metastatic potential of cancer cells by inhibiting their ability to invade surrounding tissues and migrate to distant sites.

| Cell Line | Assay Type | Inhibition Details | Citation |

| Hela | Transwell Invasion | Time-dependent reduction | [2][3] |

| Hela | Wound Healing | Time-dependent reduction | [2][3] |

| c-33A | Transwell Invasion | Time-dependent reduction | [2][3] |

| c-33A | Wound Healing | Time-dependent reduction | [2][3] |

Key Signaling Pathways Modulated by Raddeanin A

The anticancer effects of Raddeanin A are mediated through its interaction with several critical signaling pathways that govern cell growth, survival, and metastasis.

Wnt/β-catenin Signaling Pathway

In colorectal cancer, Raddeanin A has been shown to suppress the Wnt/β-catenin signaling pathway.[1] This pathway is aberrantly activated in many cancers, leading to uncontrolled cell proliferation. Raddeanin A's inhibitory action on this pathway contributes to its anti-tumor effects.[1]

Caption: Raddeanin A inhibits the Wnt/β-catenin signaling pathway.

NF-κB Signaling Pathway

Raddeanin A also suppresses the NF-κB pathway in colorectal cancer cells.[1] The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition can lead to apoptosis.

Caption: Raddeanin A suppresses the NF-κB signaling pathway.

miR-224-3p/Slit2/Robo1 Signaling Pathway

In cervical cancer, Raddeanin A's inhibitory effects on proliferation, invasion, and migration, and its promotion of apoptosis, are mediated through the regulation of the miR-224-3p/Slit2/Robo1 signaling pathway.[2][3]

Caption: Raddeanin A modulates the miR-224-3p/Slit2/Robo1 pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Raddeanin A's biological activities.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and culture for 24 hours.

-

Treat cells with various concentrations of Raddeanin A for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

Caption: Workflow for the Transwell Invasion Assay.

Protocol:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate at 37°C for 1 hour to allow for solidification.[4]

-

Harvest and resuspend cells in serum-free medium.

-

Seed 2.5 - 5 x 10^4 cells in 100 µL of serum-free medium into the upper chamber.[4]

-

Add 600 µL of medium containing 10% FBS to the lower chamber as a chemoattractant.[4]

-

Incubate for 24-48 hours.[4]

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface with 70% ethanol and stain with 0.1% crystal violet.[4]

-

Count the number of stained cells in several random fields under a microscope.

Wound Healing (Scratch) Assay

This method assesses cell migration in vitro.

Caption: Workflow for the Wound Healing Assay.

Protocol:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[5]

-

Wash the wells with PBS to remove detached cells.

-

Replace with fresh medium containing the desired concentration of Raddeanin A or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.[5]

-

The extent of wound closure is quantified by measuring the area of the scratch at each time point.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with Raddeanin A for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.[6]

-

Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treat cells with Raddeanin A for the specified duration.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Raddeanin A is a potent natural compound with significant and diverse anticancer activities. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis is underpinned by its modulation of multiple key signaling pathways, including the Wnt/β-catenin, NF-κB, and miR-224-3p/Slit2/Robo1 pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of Raddeanin A's therapeutic potential. Further research, particularly focusing on in vivo efficacy and safety, is warranted to fully elucidate its promise as a novel anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Raddeanin A inhibits proliferation, invasion, migration and promotes apoptosis of cervical cancer cells via regulating miR-224-3p/Slit2/Robo1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raddeanin A inhibits proliferation, invasion, migration and promotes apoptosis of cervical cancer cells via regulating miR-224-3p/Slit2/Robo1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snapcyte.com [snapcyte.com]

- 5. youtube.com [youtube.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Raddeanin A: A Comprehensive Technical Guide to its Discovery, History, and Biological Activity

Abstract

Raddeanin A, a naturally occurring oleanane-type triterpenoid saponin, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology. Isolated from the rhizomes of Anemone raddeana Regel, this complex molecule has demonstrated a wide array of biological activities, including potent anti-tumor, anti-inflammatory, and antiviral effects. This technical guide provides an in-depth overview of the discovery and history of Raddeanin A, its isolation and structure elucidation, and a detailed examination of its molecular mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.

Discovery and History

Raddeanin A was first isolated from the rhizomes of Anemone raddeana Regel, a plant used in traditional Chinese medicine. It is classified as an oleanane-type triterpenoid saponin.[1] The structural elucidation of Raddeanin A revealed it to be 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside oleanolic acid.[2] This complex structure, featuring a triterpenoid aglycone linked to a sugar chain, is characteristic of saponins and is central to its biological activity.

Isolation and Purification

The isolation and purification of Raddeanin A from the rhizomes of Anemone raddeana is a multi-step process that leverages various chromatographic techniques to separate the compound from a complex mixture of phytochemicals.

Experimental Protocol: Isolation and Purification

A representative protocol for the isolation of Raddeanin A is as follows:

-

Extraction: The dried and powdered rhizomes of Anemone raddeana are extracted with an organic solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the saponins.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Column Chromatography: The n-butanol extract is subjected to column chromatography on a silica gel or macroporous resin column. Elution is performed with a gradient of chloroform-methanol or a similar solvent system to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Raddeanin A are further purified by preparative HPLC on a C18 reversed-phase column. An isocratic or gradient elution with a mobile phase of methanol-water or acetonitrile-water is used to yield highly purified Raddeanin A.

-

Structure Confirmation: The purity and identity of the isolated Raddeanin A are confirmed by analytical techniques such as High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Biological Activity and Mechanisms of Action

Raddeanin A exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

Raddeanin A has demonstrated significant cytotoxicity against a variety of cancer cell lines. Its anti-tumor effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Raddeanin A against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HCT-116 | Colorectal Carcinoma | ~1.4 | 12, 24, 48 | [3][4] |

| SW480 | Colorectal Carcinoma | Not specified | Not specified | [5] |

| LOVO | Colorectal Carcinoma | Not specified | Not specified | [5] |

| MM.1S | Multiple Myeloma | 1.616 (24h), 1.058 (48h) | 24, 48 | [1] |

| MM.1R | Multiple Myeloma | 3.905 (24h), 2.18 (48h) | 24, 48 | [1] |

| RPMI 8226 | Multiple Myeloma | 6.091 (24h), 3.438 (48h) | 24, 48 | [1] |

PI3K/AKT Signaling Pathway: Raddeanin A has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical regulator of cell survival and proliferation. By downregulating the phosphorylation of PI3K and AKT, Raddeanin A triggers a cascade of downstream events leading to apoptosis and cell cycle arrest.

-

Apoptosis Induction: Inhibition of the PI3K/AKT pathway by Raddeanin A leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

-

Cell Cycle Arrest: Raddeanin A induces G0/G1 phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. It has been observed to decrease the expression of Cyclin D1 and its associated cyclin-dependent kinase 4 (CDK4), while increasing the expression of the cyclin-dependent kinase inhibitor p21.

NF-κB Signaling Pathway: Raddeanin A also exerts its anti-cancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival and proliferation. Raddeanin A has been shown to suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65/p50 subunits of NF-κB. This inhibition leads to the downregulation of NF-κB target genes involved in cell survival and metastasis, such as those encoding for matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.

Anti-Inflammatory Activity

Raddeanin A has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.

The anti-inflammatory effect of Raddeanin A can be assessed by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of Raddeanin A for a specified period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

NO Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the Raddeanin A-treated groups to the LPS-stimulated control group.

Antiviral Activity

Preliminary studies have suggested that Raddeanin A may possess antiviral activity, although this area of research is less developed compared to its anti-cancer effects. The methodologies for assessing antiviral activity typically involve cell-based assays where host cells are infected with a specific virus and then treated with Raddeanin A. The antiviral effect is quantified by measuring the reduction in viral replication, for example, through plaque reduction assays or by quantifying viral nucleic acids or proteins.

Conclusion

Raddeanin A is a promising natural product with a multifaceted pharmacological profile. Its potent anti-cancer activity, mediated through the modulation of key signaling pathways such as PI3K/AKT and NF-κB, makes it a strong candidate for further pre-clinical and clinical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this remarkable molecule. Further research is warranted to fully elucidate its mechanisms of action in other disease contexts, such as inflammation and viral infections, and to optimize its delivery and efficacy for potential clinical applications.

References

- 1. Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of Raddeanin A, a triterpene saponin isolated from Anemone raddeana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p21 is associated with cyclin D1, p16INK4a and pRb expression in resectable non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intestinal cell cycle regulations. Interactions of cyclin D1, Cdk4, and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Silico Modeling of Raddeanin A Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, has emerged as a promising natural compound with significant anticancer properties. Its therapeutic potential stems from its ability to modulate multiple cellular processes, including apoptosis, cell cycle arrest, and angiogenesis, by interacting with a variety of protein targets.[1] Understanding the molecular interactions between Raddeanin A and its protein partners is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have proven to be invaluable tools in predicting and analyzing these interactions at an atomic level.[2][3] This technical guide provides an in-depth overview of the in silico modeling of Raddeanin A protein binding, summarizing key findings, detailing experimental protocols, and visualizing relevant biological pathways.

Identified Protein Targets of Raddeanin A

Several key proteins have been identified as direct binding partners of Raddeanin A, playing pivotal roles in various cancer-related signaling pathways. In silico and experimental studies have provided quantitative data on these interactions.

| Target Protein | Cancer Type(s) | Binding Affinity (Kd) | In Silico Method(s) Used | Experimental Validation |

| Cyclin-Dependent Kinase 6 (CDK6) | Non-Small Cell Lung Cancer | 7.12 µM | Molecular Docking, Molecular Dynamics Simulation | Surface Plasmon Resonance (SPR) |

| Transactive Responsive DNA-Binding Protein 43 (TDP-43) | General Antitumor Immunity | Not explicitly quantified, but direct binding confirmed | Molecular Docking, Molecular Dynamics Simulation | Cellular Thermal Shift Assay (CETSA), SPR |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Colorectal Cancer | Not explicitly quantified, but direct binding suggested | Molecular Docking | Western Blot for downstream kinase phosphorylation |

In Silico and Experimental Methodologies

A combination of computational and experimental approaches is essential for the accurate modeling and validation of Raddeanin A's protein binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] This method is instrumental in identifying potential binding sites and estimating the binding affinity.

Typical Protocol:

-

Receptor and Ligand Preparation:

-

The 3D structure of the target protein (receptor) is obtained from a protein structure database like the AlphaFold Protein Structure Database.[6]

-

The 3D structure of Raddeanin A (ligand) is downloaded from a chemical database such as PubChem.[6]

-

Both receptor and ligand structures are pre-processed, which may include adding hydrogen atoms, assigning charges, and removing water molecules, using software like AutoDock Tools.[5]

-

-

Binding Site Prediction and Docking:

-

Analysis of Results:

-

The results are ranked based on a scoring function that estimates the binding free energy (ΔG). A more negative value indicates a stronger predicted binding affinity.[4]

-

The binding poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between Raddeanin A and the amino acid residues of the target protein.[6][7] For example, molecular docking simulations revealed that Raddeanin A forms hydrogen bonds with VAL-101, HIS-100, GLN-149, LYS-147, THR-182, VAL-180, and ALA-23 of CDK6.[6]

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.[8]

Typical Protocol:

-

System Setup:

-

The docked protein-ligand complex from the molecular docking step is used as the starting structure.

-

The complex is placed in a simulation box filled with a chosen water model.

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to the desired temperature and equilibrated at a constant pressure.

-

A production run is performed for a specific time period (e.g., 40-100 ns) to collect trajectory data.[6]

-

-

Analysis:

-

The stability of the protein-ligand complex is assessed by analyzing parameters like Root Mean Square Deviation (RMSD).

-

The flexibility of different parts of the protein and ligand is evaluated through Root Mean Square Fluctuation (RMSF).

-

Key intermolecular interactions are monitored throughout the simulation to understand their stability.

-

Experimental Validation Techniques

In silico predictions must be validated by experimental methods to confirm the binding interaction and quantify the binding affinity.[9]

Surface Plasmon Resonance (SPR):

SPR is a label-free technique used to measure real-time biomolecular interactions.

Protocol Outline:

-

One of the binding partners (e.g., the target protein) is immobilized on a sensor chip.

-

The other molecule (e.g., Raddeanin A) is flowed over the sensor surface at various concentrations.

-

The binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are used to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA):

CETSA is used to verify the direct binding of a ligand to its target protein in a cellular context.

Protocol Outline:

-

Cells are treated with the ligand (Raddeanin A) or a vehicle control.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction of the target protein is quantified by Western blotting or other methods.

-

Ligand binding stabilizes the protein, leading to a higher melting temperature compared to the unbound protein.

Signaling Pathways Modulated by Raddeanin A

Raddeanin A exerts its anticancer effects by interfering with several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of intervention by Raddeanin A.

Caption: Raddeanin A inhibits the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[1] Raddeanin A has been shown to suppress this pathway, contributing to its anticancer effects.[10]

Caption: Raddeanin A suppresses the NF-κB signaling pathway.

The NF-κB signaling pathway is involved in inflammation, immunity, and cancer cell survival and invasion.[1] Raddeanin A can inhibit this pathway by targeting IκBα phosphorylation, leading to the downregulation of matrix metallopeptidases (MMPs) that are crucial for cancer cell invasion and metastasis.[1]

Caption: Raddeanin A modulates the JNK and STAT3 signaling pathways.

Raddeanin A has been shown to induce the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, a key regulator of apoptosis.[11] Concurrently, Raddeanin A can inhibit the STAT3 signaling pathway, which is involved in cancer cell proliferation and survival.[1][11]

Experimental Workflow for In Silico Modeling

The following diagram outlines a typical workflow for the in silico investigation of Raddeanin A's protein binding.

Caption: A typical workflow for in silico modeling of protein-ligand binding.

Conclusion

In silico modeling, in conjunction with experimental validation, provides a powerful framework for investigating the protein binding of Raddeanin A. The identification of direct targets like CDK6, TDP-43, and VEGFR2, and the elucidation of Raddeanin A's impact on key signaling pathways, offer valuable insights into its anticancer mechanisms. The methodologies and workflows detailed in this guide serve as a resource for researchers aiming to further explore the therapeutic potential of Raddeanin A and to design novel, targeted cancer therapies. As computational methods continue to evolve in accuracy and efficiency, their role in drug discovery and development will undoubtedly expand, accelerating the translation of promising natural products like Raddeanin A from the laboratory to the clinic.

References

- 1. Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]

- 3. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Docking and Drug-Likeness for the Identification of Inhibitory Action of Acetogenins from Annona Muricata as Potential Anticancer Against Hypoxia Inducible Factor 1 Alpha – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Raddeanin A exerts potent efficacy against non-small cell lung cancer by inhibiting cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, suppresses the angiogenesis and growth of human colorectal tumor by inhibiting VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antitumor activity of Raddeanin A is mediated by Jun amino‐terminal kinase activation and signal transducer and activator of transcription 3 inhibition in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Raddeanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanin A, a naturally occurring triterpenoid saponin isolated from the roots of Anemone raddeana Regel, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the pharmacological profile of Raddeanin A, with a particular focus on its anti-cancer properties. This document details its mechanisms of action, summarizes key quantitative data, provides methodologies for essential experiments, and visualizes the intricate signaling pathways it modulates.

Introduction

Natural products have long been a valuable source of novel therapeutic agents. Raddeanin A (RA), an oleanane-type triterpenoid saponin, has garnered significant attention for its potent cytotoxic effects against various cancer cell lines. Its multifaceted mechanism of action, which includes the induction of apoptosis and autophagy, inhibition of cell proliferation, and suppression of angiogenesis, positions it as a compound of interest for further pre-clinical and clinical investigation. This guide aims to consolidate the current scientific knowledge on Raddeanin A to facilitate future research and drug development efforts.

Mechanism of Action

Raddeanin A exerts its anti-cancer effects through the modulation of several critical cellular signaling pathways. The primary mechanisms identified include:

-

Induction of Apoptosis: Raddeanin A triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Induction of Autophagy: It stimulates the cellular process of autophagy, which, in the context of Raddeanin A treatment, appears to promote cancer cell death.

-

Inhibition of Cell Proliferation: Raddeanin A effectively halts the proliferation of cancer cells by inducing cell cycle arrest.

-

Inhibition of Angiogenesis: It has been shown to impede the formation of new blood vessels, a process crucial for tumor growth and metastasis.

-

Inhibition of Histone Deacetylases (HDACs): Raddeanin A exhibits inhibitory activity against HDACs, contributing to its cytotoxic effects.

-

Induction of Immunogenic Cell Death: It can induce a form of cancer cell death that stimulates an anti-tumor immune response.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the efficacy of Raddeanin A from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Raddeanin A

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| HCT-116 | Colorectal Cancer | MTT | ~1.4 | 48 | [1] |

| SW480 | Colorectal Cancer | MTT | Not specified | 24, 48 | [2] |

| LOVO | Colorectal Cancer | MTT | Not specified | 24, 48 | [2] |

| SGC-7901 | Gastric Cancer | MTT | Not specified | Not specified | |

| Hela | Cervical Cancer | Not specified | Not specified | 24, 48 | [3] |

| c-33A | Cervical Cancer | Not specified | Not specified | 24, 48 | [3] |

Table 2: In Vitro Apoptosis Induction by Raddeanin A

| Cell Line | Concentration (µM) | Apoptotic Cells (%) (Early + Late) | Exposure Time (h) | Assay Method | Reference |

| HCT-116 | 3 | 41.8 | 24 | Annexin V-FITC/PI Staining | [1] |

| SW480 | Various | Concentration-dependent increase | Not specified | Annexin V-FITC/PI Staining | [2] |

| LOVO | Various | Concentration-dependent increase | Not specified | Annexin V-FITC/PI Staining | [2] |

Table 3: In Vivo Anti-Tumor Efficacy of Raddeanin A

| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Colorectal Cancer Xenograft | Nude Mice | Not specified | Efficiently inhibited | [2] |

Key Signaling Pathways Modulated by Raddeanin A

Raddeanin A's anti-cancer activity is underpinned by its ability to interfere with key signaling cascades that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

Raddeanin A inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. By suppressing this pathway, Raddeanin A promotes apoptosis and autophagy in cancer cells.

Caption: Raddeanin A inhibits the PI3K/Akt/mTOR pathway.

Wnt/β-catenin Signaling Pathway

In colorectal cancer, Raddeanin A has been shown to suppress the canonical Wnt/β-catenin signaling pathway. It achieves this by inhibiting the phosphorylation of LRP6 and preventing the inactivation of GSK-3β, which leads to the degradation of β-catenin.

References

Raddeanin A: A Deep Dive into its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, has emerged as a promising natural compound with potent anti-cancer activities. Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis, and trigger autophagy in a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular targets of Raddeanin A and its intricate interplay with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Quantitative Analysis of Raddeanin A's Anti-Cancer Activity

The cytotoxic and pro-apoptotic effects of Raddeanin A have been quantified across various cancer cell lines. The following tables summarize the key efficacy data.

Table 1: IC50 Values of Raddeanin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| HCT-116 | Colon Cancer | ~1.4 | 24 | [1] |

| SW480 | Colorectal Cancer | Not explicitly quantified | - | - |

| LOVO | Colorectal Cancer | Not explicitly quantified | - | - |

| HGC-27 | Gastric Cancer | Not explicitly quantified | - | [2] |

| SNU-1 | Gastric Cancer | Not explicitly quantified | - | [2] |

Table 2: Apoptotic Induction by Raddeanin A

| Cell Line | Concentration (µM) | Total Apoptotic Ratio (%) | Exposure Time (h) | Citation |

| HCT-116 | 3 | 41.8 | 24 | [1] |

Core Signaling Pathways Modulated by Raddeanin A

Raddeanin A exerts its anti-tumor effects by modulating multiple, interconnected signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Raddeanin A has been shown to effectively suppress this pathway.

Mechanism of Action: Raddeanin A treatment leads to a decrease in the phosphorylation of key proteins in this pathway, including PI3K and Akt. This inactivation of Akt prevents the downstream activation of mTOR, a critical regulator of protein synthesis and cell growth. The inhibition of this pathway contributes significantly to the anti-proliferative and pro-apoptotic effects of Raddeanin A.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in the initiation and progression of various cancers, particularly colorectal cancer.

Mechanism of Action: Raddeanin A has been demonstrated to downregulate the Wnt/β-catenin signaling cascade. It achieves this by suppressing the phosphorylation of LRP6, a co-receptor in the Wnt pathway. This leads to the inactivation of Akt and the subsequent removal of the inhibition on GSK-3β. Active GSK-3β then promotes the degradation of β-catenin, preventing its accumulation and translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis.

Mechanism of Action: Raddeanin A suppresses the NF-κB pathway by inhibiting the phosphorylation of IκBα. This prevents the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm, thereby blocking its nuclear translocation and the subsequent transcription of anti-apoptotic genes.

Induction of Apoptosis and Autophagy

Raddeanin A is a potent inducer of both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).

Apoptosis Induction: Raddeanin A triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.

Autophagy Induction: Raddeanin A also induces autophagy, which in some contexts, can promote apoptosis. The induction of autophagy is marked by the increased expression of autophagy-related genes such as Beclin-1 and ATG5.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Raddeanin A.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic activity of Raddeanin A on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT-116, SW480)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Raddeanin A stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Raddeanin A and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol is for the quantitative analysis of Raddeanin A-induced apoptosis using flow cytometry.[3][4][5][6]

Materials:

-

Cancer cell lines

-

Raddeanin A

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with Raddeanin A as described for the MTT assay.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of proteins in the signaling pathways affected by Raddeanin A.[7][8][9][10][11][12][13]

Materials:

-

Cancer cell lines

-

Raddeanin A

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-p-IκBα, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with Raddeanin A, then lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This protocol is to assess the effect of Raddeanin A on mitochondrial integrity.[7][14][15][16][17]

Materials:

-

Cancer cell lines

-

Raddeanin A

-

JC-1 dye

-

CCCP (positive control for depolarization)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture and treat cells with Raddeanin A.

-

For a positive control, treat a separate set of cells with CCCP.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

-

Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Conclusion

Raddeanin A demonstrates significant potential as an anti-cancer agent through its multifaceted mechanism of action. By targeting key oncogenic signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB, it effectively inhibits cancer cell proliferation and induces programmed cell death. The comprehensive data and detailed protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of Raddeanin A and the development of novel cancer therapies. Continued investigation into its in vivo efficacy and safety profile is warranted to translate these promising preclinical findings into clinical benefits.

References

- 1. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of Raddeanin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raddeanin A promotes the apoptosis of gastric cancer in conjunction with autophagy inhibitor Hydroxychloroquine via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer cells ic50: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Raddeanin A Enhances Mitochondrial DNA‐cGAS/STING Axis‐Mediated Antitumor Immunity by Targeting Transactive Responsive DNA‐Binding Protein 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blotting Immunodetection Techniques | Bio-Rad [bio-rad.com]

- 16. researchgate.net [researchgate.net]

- 17. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Raddeanin A: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular features governing the biological activity of the potent triterpenoid saponin, Raddeanin A.

Raddeanin A, a naturally occurring oleanane-type triterpenoid saponin isolated from the rhizomes of Anemone raddeana, has garnered significant attention within the scientific community for its pronounced cytotoxic and anti-tumor properties. As a promising candidate for drug development, a thorough understanding of its structure-activity relationship (SAR) is paramount for optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the SAR of Raddeanin A, detailing the key structural motifs that dictate its biological efficacy, summarizing quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Core Structural Features and their Impact on Activity

The cytotoxic prowess of Raddeanin A is intrinsically linked to its unique chemical architecture, which consists of a pentacyclic oleanolic acid aglycone and a trisaccharide chain attached at the C-3 position. While comprehensive SAR studies on a wide range of Raddeanin A analogs are still emerging, research on related oleanane saponins provides critical insights into the molecular determinants of its activity.

The Oleanolic Acid Backbone: The pentacyclic triterpenoid core serves as the foundational scaffold for Raddeanin A's biological activity. Modifications to this structure can significantly modulate its cytotoxic effects.

The C-28 Carboxyl Group: A free carboxyl group at the C-28 position of the oleanolic acid backbone is crucial for the cytotoxic potential of Raddeanin A. Esterification or other modifications at this site have been shown to lead to a reduction in its anti-tumor activity. This suggests that the acidic nature of this functional group may be important for target interaction or for the molecule's overall physicochemical properties.

The Trisaccharide Moiety at C-3: The sugar chain, consisting of rhamnose, glucose, and arabinose, plays a pivotal role in the biological activity of Raddeanin A. The nature, sequence, and linkage of these sugar residues can influence the compound's solubility, cell permeability, and interaction with biological targets. Studies on analogous oleanane saponins have demonstrated that variations in the sugar chain can dramatically alter cytotoxic potency. For instance, the presence of aminosugars in related compounds has been shown to enhance anticancer activity. While specific data on Raddeanin A analogs with varying glycosylation is limited, it is a critical area for future SAR studies.

Quantitative Analysis of Cytotoxicity

While a comprehensive library of Raddeanin A analogs with corresponding cytotoxicity data is not yet available in the public domain, the following table summarizes the reported cytotoxic activity of Raddeanin A against various cancer cell lines. This data serves as a benchmark for future analog development and evaluation.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | ~1.4 |

| SGC-7901 | Gastric Cancer | Not specified |

| BGC-823 | Gastric Cancer | Not specified |

| MKN-28 | Gastric Cancer | Not specified |

Note: IC50 values can vary between studies depending on the experimental conditions.

Signaling Pathways Modulated by Raddeanin A

Raddeanin A exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The induction of programmed cell death (apoptosis) is a primary mechanism of its action.

Figure 1: Raddeanin A-induced mitochondrial apoptosis pathway.

As depicted in Figure 1, Raddeanin A promotes apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptotic cell death.

Experimental Protocols

To ensure the reproducibility and accuracy of SAR studies, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the biological activity of Raddeanin A and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Raddeanin A or its analogs. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Figure 2: Workflow for the MTT cytotoxicity assay.

Apoptosis Analysis: Western Blotting

Western blotting is employed to detect and quantify the expression levels of key apoptosis-related proteins.

Methodology:

-

Cell Lysis: Cells treated with Raddeanin A or its analogs are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Future Directions

The exploration of Raddeanin A's SAR is an ongoing endeavor. Future research should focus on the systematic synthesis of a diverse library of Raddeanin A analogs with modifications at the C-3 glycosylation site and the C-28 carboxyl group. The evaluation of these analogs against a broad panel of cancer cell lines will provide a more detailed and quantitative understanding of the SAR, paving the way for the design of next-generation oleanane saponin-based anticancer agents with improved potency, selectivity, and pharmacokinetic properties.

Preliminary cytotoxicity screening of Raddeanin A

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Raddeanin A

Introduction

Raddeanin A (RA) is a triterpenoid saponin isolated from the rhizome of Anemone raddeana, a plant belonging to the Ranunculaceae family.[1] Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating cytotoxic effects across a variety of human cancer cell lines, including those of the breast, liver, stomach, and colon.[1][2] RA's therapeutic potential is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cancer cell proliferation, invasion, and migration.[2][3] This guide provides a technical overview of the preliminary in vitro screening methods used to evaluate the cytotoxicity of Raddeanin A, summarizes key quantitative findings, and illustrates the molecular pathways it modulates.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Raddeanin A is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Raddeanin A vary depending on the specific cancer cell line.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| HCT-116 | Human Colon Cancer | ~1.4 | MTT Assay | [1][4] |

| KHYG-1 | Human NK Leukemia | Not specified (tested at 0.25, 0.5, 1 µM) | WST-8 Assay | [5] |

| MDA-MB-231 | Human Breast Cancer | Not specified | Not specified | [2] |

| MCF-7 | Human Breast Cancer | Not specified | Not specified | [2] |

| T47D | Human Breast Cancer | Not specified | Not specified | [2] |

Experimental Protocols

The preliminary assessment of Raddeanin A's cytotoxicity involves a series of standardized in vitro assays to measure cell viability, proliferation, and the induction of apoptosis.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines, such as HCT-116 (colon), KHYG-1 (leukemia), K562 (chronic myelogenous leukemia), MDA-MB-231, and MCF-7 (breast), are commonly used.[1][2][5]

-

Culture Conditions: Cells are typically cultured in appropriate media, such as Roswell Park Memorial Institute (RPMI-1640) or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).[5][6] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Raddeanin A Preparation: Raddeanin A is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution, which is then diluted to desired concentrations in the culture medium for experiments.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for determining the dose-dependent effect of Raddeanin A on cancer cell proliferation.

-

MTT Assay:

-

Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 5 x 10⁴ cells/well) and allowed to adhere overnight.[5][6]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Raddeanin A. Control wells receive medium with DMSO only.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm), which is proportional to the number of viable cells.[5]

-

-

WST-8 Assay:

-

This assay follows a similar principle to the MTT assay but uses a more stable tetrazolium salt (WST-8) that produces a water-soluble formazan, simplifying the procedure.[5]

-

Cells are seeded and treated with Raddeanin A as described above.[5]

-

After the incubation period, WST-8 reagent is added directly to the wells.

-

Following a short incubation, the absorbance is measured to quantify cell viability.[5]

-

Apoptosis Detection Assays

To confirm that cytotoxicity is mediated by programmed cell death, apoptosis assays are employed.

-

DAPI Staining:

-

Cell Preparation: Cells are cultured on coverslips or in plates and treated with Raddeanin A.

-

Fixation: Cells are fixed with a solution like 4% paraformaldehyde.

-

Staining: The fixed cells are stained with 4′,6-diamidino-2-phenylindole (DAPI), a fluorescent dye that binds strongly to A-T rich regions in DNA.[1][4]

-

Visualization: Cells are observed under a fluorescence microscope. Apoptotic cells are identified by characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed nuclei.[4]

-

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Cell Collection: Both adherent and floating cells are collected after treatment with Raddeanin A.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorochrome like FITC) and Propidium Iodide (PI).

-

Analysis: The stained cells are analyzed by a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (loss of membrane integrity).

-

-

Visualizations

Experimental Workflow

Molecular Mechanisms and Signaling Pathways

Raddeanin A exerts its cytotoxic effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This is a major pathway regulating cell growth and survival. Raddeanin A has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis and autophagy in breast cancer cells.[2][3]

-

MAPK and Ras/Raf Pathways: In natural killer (NK) cells, Raddeanin A can modulate the MAPK and Ras/Raf signaling pathways to augment their cytotoxic activity against leukemia cells.[5]

-

Wnt/β-catenin Pathway: RA can block cell proliferation in colorectal cancer by inhibiting the canonical Wnt/β-catenin signaling pathway.[2][3]

-

NF-κB and STAT3 Pathways: Raddeanin A can alter the activation of NF-κB and STAT3, two key regulators of inflammation and cell survival, to suppress invasion and metastasis.[2][3]

-

Intrinsic Apoptosis Pathway: RA treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, caspases (caspase-3, -8, -9), and cytochrome c, ultimately leading to PARP cleavage and cell death.[2][3]

Signaling Pathway Diagram

References

- 1. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of Raddeanin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]